1-[(4-bromophenyl)carbonyl]-N-(4-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
1-(4-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound that features a bromobenzoyl group, a methoxyphenyl group, and a dihydrocyclopropa[c]chromene structure
Preparation Methods
The synthesis of 1-(4-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves multiple steps, including the formation of the chromene core, the introduction of the bromobenzoyl group, and the attachment of the methoxyphenyl group. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
1-(4-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Its unique structure could be explored for potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The bromobenzoyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The chromene core could play a role in stabilizing these interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE include:
- ET 7-(4-BROMOBENZOYL)-3-(2-METHOXYPHENYL)PYRROLO(1,2-C)PYRIMIDINE-5-CARBOXYLATE
- 1-(2-BROMOBENZOYL)-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PIPERAZINE
These compounds share similar structural features, such as the bromobenzoyl and methoxyphenyl groups, but differ in their core structures. The unique dihydrocyclopropa[c]chromene core of 1-(4-BROMOBENZOYL)-N-(4-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE sets it apart from these similar compounds, potentially leading to different chemical properties and applications.
Properties
Molecular Formula |
C26H20BrNO5 |
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Molecular Weight |
506.3 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-N-(4-methoxyphenyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H20BrNO5/c1-25(22(29)15-7-9-16(27)10-8-15)21-19-5-3-4-6-20(19)33-24(31)26(21,25)23(30)28-17-11-13-18(32-2)14-12-17/h3-14,21H,1-2H3,(H,28,30) |
InChI Key |
YPPOPCODFZWNJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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